
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one involves multiple steps, including:
Formation of the pyrrolidine derivative: : Pyrrolidine reacts with 6-Ethyl-5-fluoropyrimidine-4-ol under specified conditions to produce 3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine.
Alkylation process: : This intermediate is then subjected to an alkylation reaction with 3-chloropropan-1-one in the presence of a base to yield the target compound.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using continuous flow techniques that enhance reaction control and efficiency. Advanced reactors and automation ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: : This reaction involves the transformation of the sulfur atom, typically using reagents like hydrogen peroxide.
Reduction: : The compound can be reduced under conditions involving strong reducing agents.
Substitution: : It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the pyrrolidine moiety.
Common Reagents and Conditions
Reagents such as sodium hydride, hydrogen peroxide, and various organic solvents are commonly employed under controlled temperatures to facilitate these reactions.
Major Products
Depending on the reaction, products can range from sulfoxides or sulfones in oxidation reactions to more saturated derivatives in reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one finds applications in multiple scientific domains:
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology: : Investigated for its potential role in modulating biological pathways.
Medicine: : Explored for its pharmacological properties, including enzyme inhibition.
Industry: : Utilized in the development of materials with specific chemical properties.
Wirkmechanismus
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors, where it can bind to active sites or modulate signaling pathways. Detailed studies reveal that its ethyl and fluoropyrimidine moieties play significant roles in its biochemical activity.
Vergleich Mit ähnlichen Verbindungen
Comparison
Compared to other compounds with similar structures, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one stands out due to its unique combination of ethyl and fluoropyrimidine groups, which confer distinct reactivity and specificity.
Similar Compounds
1-(3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
1-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
These compounds, though similar in structure, exhibit different properties due to variations in their substituents, making each unique in its own right.
Eigenschaften
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c1-2-16-18(20)19(22-13-21-16)25-14-8-10-23(12-14)17(24)9-11-26-15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMGHUOZXAYDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCSC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

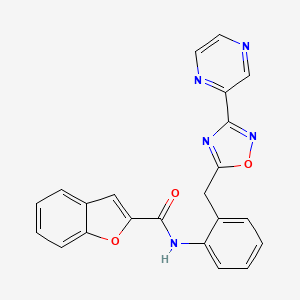
![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)

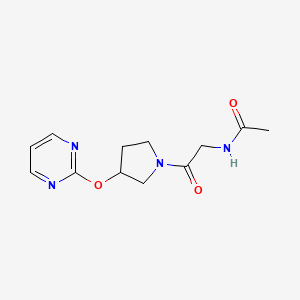
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)

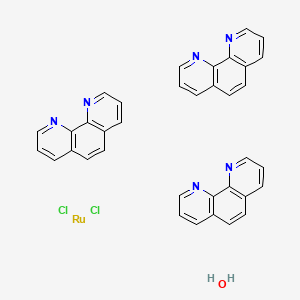
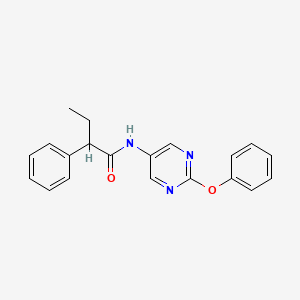
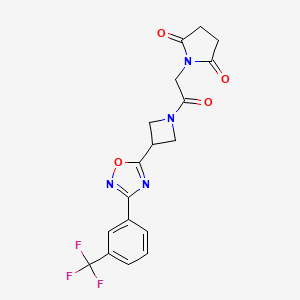
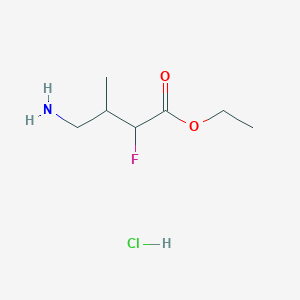
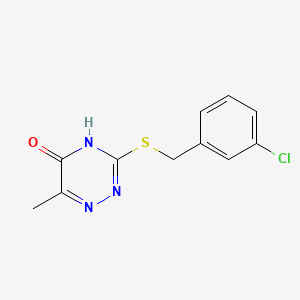
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2956967.png)
